![molecular formula C17H14BrN3O2S B2959797 2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097867-30-4](/img/structure/B2959797.png)

2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

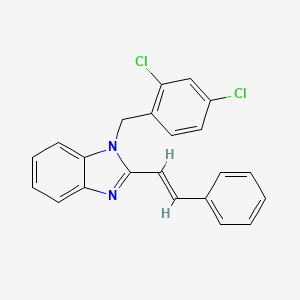

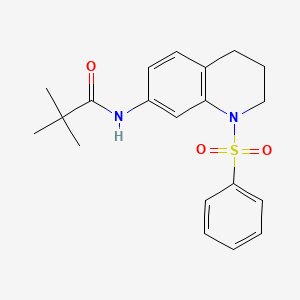

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a bromothiophene group, and a quinoxaline group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Bromothiophene is a thiophene derivative with a bromine atom, and quinoxaline is a heterocyclic compound containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo various reactions, including functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good pharmacokinetic properties due to their sp3-hybridization .科学的研究の応用

Halogenation and Derivative Synthesis

One study focused on the diversification of pyrrolo[1,2-a]quinoxalines, highlighting the development of methods for selective chlorination and bromination. These processes facilitate the introduction of functional groups compatible with various reaction conditions, demonstrating the synthetic versatility of quinoxaline derivatives (Huy X Le et al., 2021).

Quinoxaline-based Salts

Another research effort described the synthesis and characterization of organic salts derived from quinoxaline, specifically focusing on 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ). This work showcased the compound's electronic and structural properties, which were elucidated through comprehensive analytical and computational studies (Md. Serajul Haque Faizi et al., 2018).

Green Synthesis Approaches

Research on eco-friendly synthesis strategies for pyrrolo- and indolo[1,2-a]quinoxalines employed p-dodecylbenzenesulfonic acid as an efficient catalyst, demonstrating a novel pathway to these compounds under mild conditions (A. Preetam & M. Nath, 2015).

Innovative Heterocyclic Systems

Innovative synthetic approaches have led to the creation of novel heterocyclic systems incorporating quinoxaline motifs. One study detailed the formation of [2,1-c]-1,4-oxazepine and [1,4]-quinoxaline heterocycles, expanding the potential medicinal applications of these compounds (Chia-Hsin Lee et al., 2015).

Protein Binding Site Polarity Estimation

The development of a quinoxaline-based fluorescent probe for estimating protein binding site polarity illustrates the application of quinoxaline derivatives in biochemical analysis. This probe utilizes solvatochromic fluorescence to linearly relate peak emission wavenumber to solvent polarity (K. Kudo et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

(4-bromothiophen-2-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-11-7-15(24-10-11)17(22)21-6-5-12(9-21)23-16-8-19-13-3-1-2-4-14(13)20-16/h1-4,7-8,10,12H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGURJJRFXAJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)

![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)

![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)

![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)

methanone oxime](/img/structure/B2959736.png)